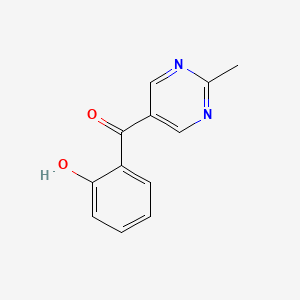
4-Methyl-3,6-dihydro-2H-pyran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3,6-dihydro-2H-pyran-3-ol is a heterocyclic organic compound with the molecular formula C6H10O2 It is a derivative of dihydropyran, characterized by the presence of a hydroxyl group and a methyl group on the pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,6-dihydro-2H-pyran-3-ol can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with methylating agents under controlled conditions. Another method includes the use of catalytic hydrogenation of 4-methyl-2H-pyran-3-one, followed by hydroxylation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation and hydroxylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3,6-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-3,6-dihydro-2H-pyran-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-3,6-dihydro-2H-pyran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3,6-dihydro-2H-pyran-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
4-Methyl-3,6-dihydro-2H-pyran-3-ol can be compared with other similar compounds such as:
3,4-Dihydro-2H-pyran: Lacks the methyl and hydroxyl groups, making it less reactive.
4-Methyl-2H-pyran-3-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
Tetrahydropyran: Fully saturated pyran ring, resulting in different reactivity and applications.
Propiedades
Número CAS |
63187-62-2 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
4-methyl-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-8-4-6(5)7/h2,6-7H,3-4H2,1H3 |
Clave InChI |
VADKUIRARHAPRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCOCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)
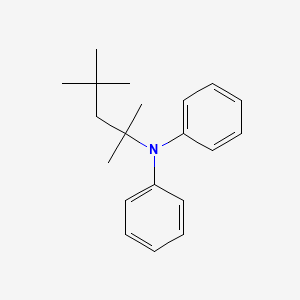
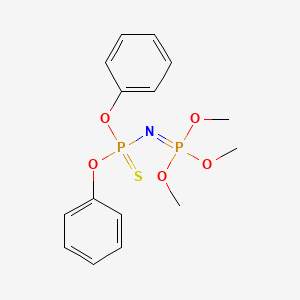
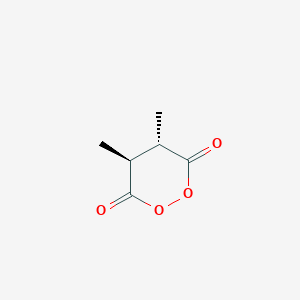
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
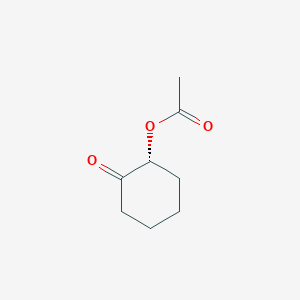


![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)

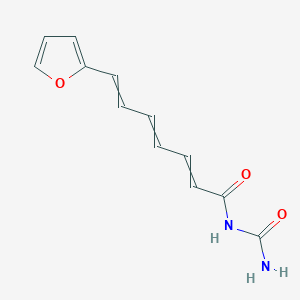
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)

